![molecular formula C13H19N3O5S B13350860 2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B13350860.png)
2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone is a complex organic compound with a unique structure that combines a pyridinone core with a piperazine ring and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyridinone core.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction, typically using methylsulfonyl chloride as the sulfonating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Industry: It is used in the synthesis of various industrial chemicals and as a precursor for the production of other complex molecules.
作用機序
The mechanism of action of 2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone: shares structural similarities with other compounds containing pyridinone or piperazine moieties, such as:
Uniqueness
The uniqueness of 2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H19N3O5S |
|---|---|
分子量 |
329.37 g/mol |
IUPAC名 |
2-methyl-5-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]-1H-pyridin-4-one |
InChI |
InChI=1S/C13H19N3O5S/c1-10-7-11(17)12(8-14-10)21-9-13(18)15-3-5-16(6-4-15)22(2,19)20/h7-8H,3-6,9H2,1-2H3,(H,14,17) |
InChIキー |
JIQKUIPSONOOFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CN1)OCC(=O)N2CCN(CC2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B13350782.png)
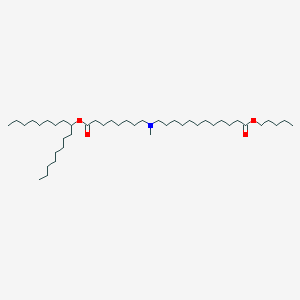

![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13350811.png)
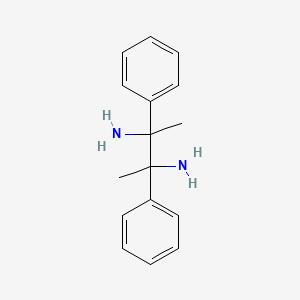
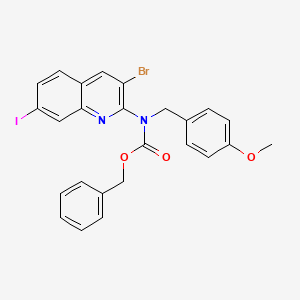
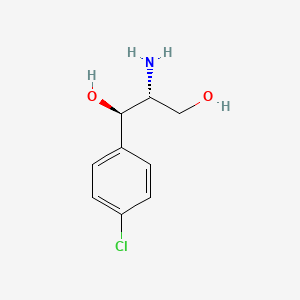


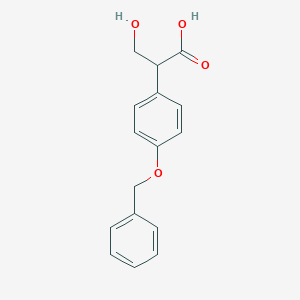
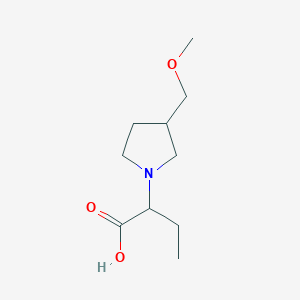
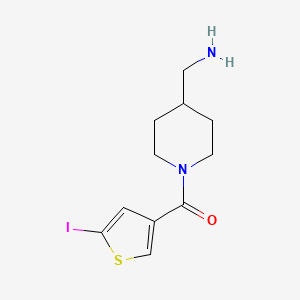
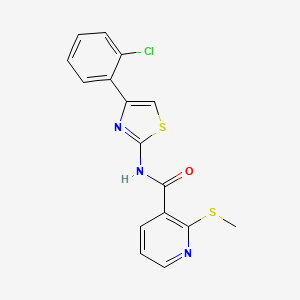
![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)
